molecular formula C9H9NO4 B1396617 3-Acetamido-4-hydroxybenzoic acid CAS No. 91004-38-5

3-Acetamido-4-hydroxybenzoic acid

Cat. No. B1396617
CAS RN: 91004-38-5
M. Wt: 195.17 g/mol
InChI Key: BXBFVCYLJXGOGI-UHFFFAOYSA-N
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Description

3-Acetamido-4-hydroxybenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid in which the hydrogen at position 3 has been replaced by an acetamido group . It is also known as 3-(Acetylamino)-4-hydroxybenzoic acid, 2-(Acetylamino)-4-carboxyphenol, N-(5-Carboxy-2-hydroxyphenyl)acetamide .


Molecular Structure Analysis

The molecular formula of 3-Acetamido-4-hydroxybenzoic acid is C9H9NO4, and it has a molecular weight of 195.17 . The InChI code is InChI=1S/C9H9NO4/c1-5(11)10-7-4-6(9(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14) .


Physical And Chemical Properties Analysis

3-Acetamido-4-hydroxybenzoic acid is a solid at ambient temperature . It has a boiling point of 238-241 (dec.) .

Scientific Research Applications

  • Scientific Field : Biotechnology

    • Application : 4-HBA has emerged as a promising intermediate for several value-added bioproducts .
    • Methods : Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products .
    • Results : This has enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
  • Scientific Field : Microbiology

    • Application : 4-HBA can be utilized as the sole source of carbon and energy .
    • Methods : This was discovered in a study where Sphe3 was found to be capable of utilizing 4-HBA .
    • Results : This discovery opens up new possibilities for the use of 4-HBA in microbial energy production .
  • Scientific Field : Agriculture

    • Application : 4-HBA has been tested when applied exogenously to wheat cultivars to test crop tolerance to short-term drought and freezing .
    • Methods : The acid was applied to the crops and their response to stress conditions was observed .
    • Results : The application of 4-HBA resulted in increased stress tolerance .
  • Scientific Field : Polymer Science

    • Application : 4-HBA has been used to synthesize degradable polyesters .
    • Methods : A novel diester monomer synthesized from 4-HBA was used to obtain aliphatic-aromatic copolyesters by melt polymerization .
    • Results : The copolyester derived from 1,12-dodecanedioic acid displayed the highest degradation rate in artificial soil, with 4.4% degradation after 30 weeks .
  • Scientific Field : Food, Cosmetic and Pharmaceutical Industry

    • Application : 4-HBA is widely used in the production of preservatives, bactericides, dyes, etc .
    • Methods : The specific methods of application vary depending on the specific product being produced .
    • Results : The use of 4-HBA has contributed to the effectiveness of various products in these industries .
  • Scientific Field : Writing Systems

    • Application : PHB-benzyl ester and other esters of 4-HBA are used as color developers in pressure-sensitive and thermosensitive writing systems .
    • Methods : The specific methods of application vary depending on the specific writing system .
    • Results : The use of 4-HBA has contributed to the development of various writing systems .
  • Scientific Field : Environmental Science

    • Application : 4-HBA has been used to synthesize degradable polyesters .
    • Methods : A novel diester monomer synthesized from 4-HBA was used to obtain aliphatic-aromatic copolyesters by melt polymerization .
    • Results : The copolyester derived from 1,12-dodecanedioic acid displayed the highest degradation rate in artificial soil, with 4.4% degradation after 30 weeks .
  • Scientific Field : Chemical Industry

    • Application : PHB-benzyl ester and other esters of 4-HBA are used as color developers in pressure-sensitive and thermosensitive writing systems .
    • Methods : The specific methods of application vary depending on the specific writing system .
    • Results : The use of 4-HBA has contributed to the development of various writing systems .

Safety And Hazards

The safety information for 3-Acetamido-4-hydroxybenzoic acid indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, wearing protective gloves, protective clothing, eye protection, and face protection, and washing all exposed external body areas thoroughly after handling .

properties

IUPAC Name

3-acetamido-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5(11)10-7-4-6(9(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBFVCYLJXGOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50708165
Record name 3-Acetamido-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50708165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamido-4-hydroxybenzoic acid

CAS RN

91004-38-5
Record name 3-Acetamido-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50708165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HG Bray, WV Thorpe, PB Wood - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
Our interest in the aminohydroxybenzoic acids arose from the finding that these acids or their amides were excreted after the administration to rabbits of the aminobenzamides (Bray, …
Number of citations: 19 www.ncbi.nlm.nih.gov
DR Jayanetti, DR Braun, KJ Barns… - Journal of natural …, 2019 - ACS Publications
… (34,35) Specifically, N-acetylation of 3-amino-4-hydroxybenzoic acid was followed by esterifications of the resulting 3-acetamido-4-hydroxybenzoic acid using alcohols of desired chain …
Number of citations: 13 pubs.acs.org
AJ Waldman, Y Pechersky, P Wang, JX Wang… - …, 2015 - Wiley Online Library
… This strain produced 3,4-AHBA and its N-acetylated derivative, 3-acetamido-4-hydroxybenzoic acid, (3,4-NAcHBA), as minor and major products, respectively (Figure 2 A). Metabolite …
Y Mao, W Zhu, X Kong, Z Wang, H **e, J Ding… - Bioorganic & medicinal …, 2013 - Elsevier
… reaction solution was poured into water (3 L) and stirred, the resulting solid was filtered, washed with water (500 mL × 3) and dried at 50 C to give 3-acetamido-4-hydroxybenzoic acid (…
Number of citations: 34 www.sciencedirect.com
W Jun, S Tao, Z Le, H ZhongDi, H Fang… - Chinese Journal of …, 2023 - cjnmcpu.com
… of 3,4-AHBA to produce 3-acetamido-4-hydroxybenzoic acid (10), and also for the … 4-hydroxybenzaldehyde (9) or 3-acetamido-4-hydroxybenzoic acid (10) was a methyl group …
Number of citations: 2 www.cjnmcpu.com
AJ Waldman - 2018 - search.proquest.com
… Chemical synthesis procedure and characterization data for 3-Acetamido-4-hydroxybenzoic acid ..................................................................................................................................................216 …
Number of citations: 2 search.proquest.com

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